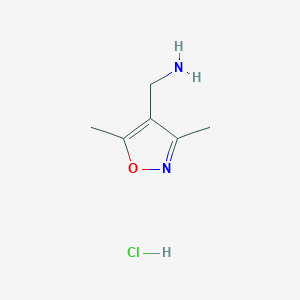

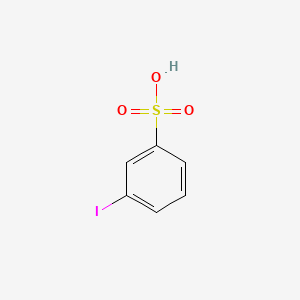

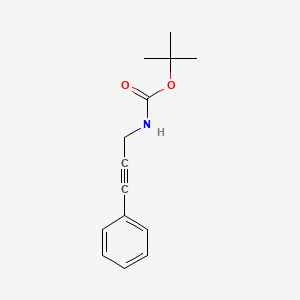

![molecular formula C11H14N2O3S B3060617 L-Cysteine, S-[(benzoylamino)methyl]- CAS No. 57357-62-7](/img/structure/B3060617.png)

L-Cysteine, S-[(benzoylamino)methyl]-

Descripción general

Descripción

L-Cysteine, S-[(benzoylamino)methyl]- is a biochemical compound that has attracted increasing attention in scientific research due to its unique physical and chemical properties. It is a derivative of the amino acid L-Cysteine .

Synthesis Analysis

The synthesis of L-Cysteine can be achieved through various methods such as chemical hydrolysis, enzymatic biotransformation, and fermentation . The amino acid is not genetically coded, but it arises by post-translational methylation of cysteine .Molecular Structure Analysis

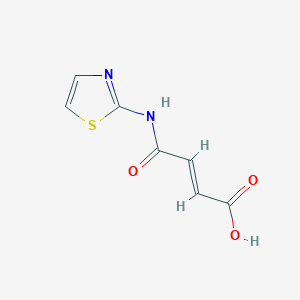

The molecular formula of L-Cysteine, S-[(benzoylamino)methyl]- is C11H14N2O3S . It has a molecular weight of 254.31 g/mol. The structure of L-Cysteine consists of a central carbon atom bonded to an amino group, a carboxyl group, a hydrogen atom, and a side chain containing a sulfur atom .Chemical Reactions Analysis

L-Cysteine plays a crucial role in various biological processes. It is a sulfur-containing amino acid, meaning it contains a sulfur atom in its chemical structure . It is involved in the generation of sulfide present in iron-sulfur clusters and nitrogenase by acting as a precursor .Physical And Chemical Properties Analysis

L-Cysteine, S-[(benzoylamino)methyl]- has a molecular weight of 254.31 g/mol. It is a biochemical compound that has unique physical and chemical properties.Aplicaciones Científicas De Investigación

Protein Folding and Cellular Metabolism

L-Cysteine plays a crucial role in protein folding due to its sulfur atom. It forms disulfide bonds within proteins, stabilizing their tertiary structures. Additionally, L-Cysteine is a redox-active compound involved in cellular metabolism. Its presence as a catalytic residue influences various enzymatic reactions. Moreover, L-Cysteine serves as a sulfur donor for the synthesis of essential molecules like Fe/S clusters, biotin, coenzyme A, and thiamine .

Industrial Production

L-Cysteine has widespread industrial applications:

Biosynthesis Strategies

Researchers have explored various methods for L-Cysteine production:

- Fermentation : Bacteria like Escherichia coli and Corynebacterium glutamicum are engineered to produce L-Cysteine efficiently .

Metabolic Engineering

Advancements in metabolic engineering have improved L-Cysteine production. Scientists manipulate microbial pathways to enhance yield. Strategies include gene overexpression, knockout, and optimization of precursor availability .

Future Directions

To increase biosynthetic L-Cysteine production, researchers focus on:

Emerging Research Areas

Recent studies investigate L-Cysteine’s potential in:

Mecanismo De Acción

Target of Action

The primary target of L-Cysteine, S-[(benzoylamino)methyl]-, also known as S-methyl-L-cysteine (SMLC), is the enzyme Methionine sulfoxide reductase A (MsrA) located in the mitochondria . MsrA is an endogenous antioxidative enzyme that plays a crucial role in scavenging oxidizing species by catalyzing the methionine (Met)-centered redox cycle (MCRC) .

Mode of Action

SMLC interacts with its target, MsrA, by activating the Met oxidase activity of MsrA to scavenge free radicals . This antioxidation is largely dependent on the Met oxidase activity of MsrA .

Biochemical Pathways

The affected pathway is the methionine-centered redox cycle (MCRC), which is a key antioxidative mechanism in the mitochondria . By activating the Met oxidase activity of MsrA, SMLC enhances the MCRC’s ability to scavenge free radicals, thereby reducing oxidative stress .

Result of Action

The activation of MsrA’s Met oxidase activity by SMLC leads to a reduction in mitochondrial superoxide overproduction . This results in protection against mitochondrial membrane depolarization and alleviation of neurotoxicity induced by certain toxins .

Action Environment

The action of SMLC is influenced by the environment within the mitochondria, where oxidative stress occurs . The efficacy and stability of SMLC’s action may be influenced by factors such as the level of oxidative stress and the presence of other antioxidants .

Direcciones Futuras

Propiedades

IUPAC Name |

(2R)-2-amino-3-(benzamidomethylsulfanyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S/c12-9(11(15)16)6-17-7-13-10(14)8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)(H,15,16)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQYRFCYSNUADD-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCSCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)NCSC[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427539 | |

| Record name | L-Cysteine, S-[(benzoylamino)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57357-62-7 | |

| Record name | S-[(Benzoylamino)methyl]-L-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57357-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Cysteine, S-[(benzoylamino)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Ethylbicyclo[2.2.1]heptan-2-one](/img/structure/B3060555.png)